molecular formula C19H12N2O3S B2413140 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate CAS No. 477857-30-0

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate

Cat. No.: B2413140
CAS No.: 477857-30-0
M. Wt: 348.38
InChI Key: MVIOKZLBZAKKDJ-UHFFFAOYSA-N
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Description

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate is a complex organic compound that features a unique combination of thiophene, pyrimidine, and furoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate typically involves multi-step organic reactions. One common approach is the condensation of 2-thienylpyrimidine with phenyl furoate under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate involves its interaction with specific molecular targets. The thiophene and pyrimidine moieties can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit pharmacological properties.

    Pyrimidine Derivatives: Compounds such as barbiturates and antiviral drugs like idoxuridine, which contain pyrimidine rings and have diverse biological activities.

Uniqueness

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate is unique due to its combination of thiophene, pyrimidine, and furoate moieties. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-19(16-3-1-11-23-16)24-14-7-5-13(6-8-14)18-20-10-9-15(21-18)17-4-2-12-25-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOKZLBZAKKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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